molecular formula C11H18O5 B584664 2,3-O-Cyclohexylidene-beta-D-ribofuranose CAS No. 177414-91-4

2,3-O-Cyclohexylidene-beta-D-ribofuranose

Cat. No. B584664
M. Wt: 230.26
InChI Key: AZDAIDRGKDVDCA-QVNBGCGHSA-N
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Description

2,3-O-Cyclohexylidene-beta-D-ribofuranose is a compound with the molecular formula C11H18O5 and a molecular weight of 230.26 . It is a compound of immense importance in the field of biomedicine, displaying remarkable potential for the development of anti-cancer medications owing to its robust anti-tumor properties .


Synthesis Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with a 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . The synthesis process is complex and involves several stages, including the use of DFT calculations and X-ray analysis .


Molecular Structure Analysis

The molecular structure of 2,3-O-Cyclohexylidene-beta-D-ribofuranose contains a total of 36 bonds, including 18 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 3 ethers .


Chemical Reactions Analysis

The chemical reactions of 2,3-O-Cyclohexylidene-beta-D-ribofuranose are complex and involve several stages. Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-O-Cyclohexylidene-beta-D-ribofuranose include a molecular formula of C11H18O5 and a molecular weight of 230.26 . It also contains a total of 36 bonds, including 18 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 3 ethers .

Scientific Research Applications

  • Efficient Synthesis of Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside

    • Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides are utilized as synthons for constructing 2'-C-branched ribonucleosides. Efficient methods for synthesizing these compounds, including methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside, from methyl D-ribofuranoside have been developed (Li, Lu, & Piccirilli, 2007).
  • Di(azacrown) Conjugates as Artificial Ribonucleases

    • Functionalized 2'-O-methyl oligoribonucleotides with di(azacrown) conjugates display enhanced catalytic activity, making them potent artificial ribonucleases. These conjugates demonstrate selective cleaving of oligoribonucleotide targets, holding promise for biochemical applications (Niittymäki, Virta, Ketomäki, & Lönnberg, 2007).
  • Synthesis of Pyrido[2,3‐d]pyrimidines and their Ribofuranosides

    • The synthesis of 4-amino-5,7-disubstituted-1-[2′,3′,5′-tri-O-benzoyl-α-d-ribofuranosyl]pyrido-[2,3-d] pyrimidine-2(1H)-thiones and their potential as antimicrobial agents highlight the importance of ribofuranose derivatives in developing new therapeutic agents (Kumar, Singh, & Yadav, 2001).
  • Stereoselective Synthesis of Alkynyl C-2-deoxy-beta-d-ribofuranosides

    • The stereoselective synthesis of alkynyl C-2-deoxy-beta-d-ribofuranosides offers a versatile building block for nonnatural C-nucleosides, crucial for the synthesis of modified nucleosides with potential applications in medicinal chemistry (Takase, Morikawa, Abe, & Inouye, 2003).
  • Synthesis of 1-O-methyl-2-C-β-methyl-3,5-bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranose

    • The synthesis of 1-O-methyl-2-methyl-3,5-bis-O-(2,4-dichlorobenzyl)-D-ribofuranose from D-ribofuranose, involving hydroxyl protection, selective O-2-de-protection, oxidation, and carbonyl addition, highlights the intricate synthetic routes possible with ribofuranose derivatives (Leng Yi-xin, 2009).
  • Synthesis of Polyhalogenated Quinoline C-nucleosides as Potential Antiviral Agents

    • The synthesis of benzimidazole nucleosides such as 2,5,6-Trichloro-1-(beta-d-ribofuranosyl)benzimidazole and related compounds demonstrates the application of ribofuranoside derivatives in developing antiviral agents, underscoring the role of these compounds in therapeutic drug development (Chen, Drach, & Townsend, 2003).

properties

IUPAC Name

(6R)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-10,12-13H,1-6H2/t7-,8?,9?,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDAIDRGKDVDCA-QVNBGCGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(OC(C3O2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC3[C@H](OC(C3O2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747399
Record name 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-O-Cyclohexylidene-beta-D-ribofuranose

CAS RN

177414-91-4
Record name 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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